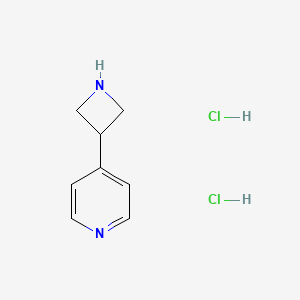

4-(Azetidin-3-yl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Azetidin-3-yl)pyridine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines an azetidine ring with a pyridine ring, making it a valuable building block in synthetic chemistry. The compound has the chemical formula C₈H₁₂Cl₂N₂ and a molecular weight of 207.1 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)pyridine dihydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Coupling with Pyridine Ring: The azetidine ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a base such as triethylamine.

Purification and Isolation: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-throughput screening and process analytical technology ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring’s secondary amine participates in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form tertiary amines.

-

Acylation : Reacts with acetyl chloride to yield N-acetyl derivatives, enhancing solubility for pharmacological studies.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methyl-azetidine-pyridine | 75% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-azetidine-pyridine | 68% |

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives.

-

Sulfonation : Forms sulfonic acid derivatives using SO₃ in H₂SO₄.

Cross-Coupling Reactions

The pyridine moiety facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura Cross-Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C to form biaryl derivatives .

Table 2: Cross-Coupling Reactions

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 100°C, 8 h | 4-(Azetidin-3-yl)biphenyl | 89% |

Reduction and Hydrogenation

-

Catalytic Hydrogenation : Under H₂ (40 psi) with Pd(OH)₂/C in methanol, the azetidine ring remains intact while reducing unsaturated bonds in substituents .

-

Boc Deprotection : HCl in ethanol removes tert-butoxycarbonyl (Boc) groups, regenerating the free amine .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, it readily undergoes proton transfer reactions:

-

Neutralization : Reacts with NaOH to form the free base, 4-(azetidin-3-yl)pyridine, which is less water-soluble .

Complexation with Metals

The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming complexes studied for catalytic applications.

Biological Interactions

Though not a direct reaction, its derivatives exhibit:

-

Receptor Binding : Acts as a ligand for histamine receptors (e.g., H₃R, H₄R) in pharmacological studies, showing full agonism with pEC₅₀ values ~10.0 .

-

Enzyme Inhibition : Derivatives inhibit monoacylglycerol lipase (MAGL) via carbamate or urea linkages, relevant in neurodegenerative disease research .

Wissenschaftliche Forschungsanwendungen

4-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research due to its versatility and unique structure. Some of its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of therapeutic agents targeting various diseases.

Industry: In the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure and function of natural substrates. This allows the compound to modulate biological pathways and exert its effects. The pyridine ring enhances its binding affinity and specificity, making it a potent tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Pyrrolidin-3-yl)pyridine dihydrochloride

- 4-(Piperidin-3-yl)pyridine dihydrochloride

- 4-(Morpholin-3-yl)pyridine dihydrochloride

Uniqueness

4-(Azetidin-3-yl)pyridine dihydrochloride stands out due to its azetidine ring, which provides unique steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .

Biologische Aktivität

4-(Azetidin-3-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C8H12Cl2N2 and a molecular weight of 207.1 g/mol. Its structure features an azetidine ring fused with a pyridine ring, which contributes to its unique biological properties. The azetidine moiety can serve as a bioisostere, allowing it to mimic natural substrates and interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate biological pathways, potentially acting as an enzyme inhibitor or receptor ligand. Its binding affinity is enhanced by the presence of the pyridine ring, which allows for selective interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The azetidine and pyridine rings may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.

Antitumor Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibits cytotoxicity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The compound's mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

- Antibacterial Activity : Similar compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties. In studies comparing various derivatives, compounds with higher hydrogen bonding interactions demonstrated superior antibacterial effects.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(Pyrrolidin-3-yl)pyridine dihydrochloride | Moderate antitumor activity | Enzyme inhibition |

| 4-(Piperidin-3-yl)pyridine dihydrochloride | Antimicrobial activity | Membrane disruption |

| This compound | Potential antitumor and antibacterial activity | Enzyme modulation and receptor interaction |

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVNHAZYOXRARR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.